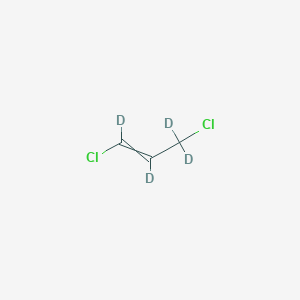
1,3-Dichloropropene-d4 (cis/trans mixture)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis/trans-1,3-Dichloropropene-d4: is a deuterated form of 1,3-dichloropropene, a chlorinated alkene. This compound is a mixture of cis and trans isomers and is primarily used in scientific research and industrial applications. It is known for its use as a preplant fumigant in agriculture to control nematodes and other soil-borne pests .
準備方法
Synthetic Routes and Reaction Conditions:
Dehydration of 1,3-dichloro-2-propanol: This method involves the removal of water from 1,3-dichloro-2-propanol to form 1,3-dichloropropene.
Dehydrochlorination of 1,2,3-trichloropropane: This process involves the elimination of hydrogen chloride from 1,2,3-trichloropropane.
Reaction of 3-chloro-2-propen-1-ol with phosphorus trichloride: This method involves the reaction of 3-chloro-2-propen-1-ol with phosphorus trichloride to produce 1,3-dichloropropene.
Chlorination of propylene or allyl chloride: This method involves the chlorination of propylene or allyl chloride to produce 1,3-dichloropropene.
Industrial Production Methods: The industrial production of cis/trans-1,3-dichloropropene-d4 typically involves the chlorination of propylene or allyl chloride, followed by purification to obtain the desired isomeric mixture .
化学反応の分析
Types of Reactions:
Oxidation: cis/trans-1,3-Dichloropropene-d4 can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Reduction: Reduction reactions can convert cis/trans-1,3-dichloropropene-d4 to less chlorinated compounds.
Substitution: This compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Products may include epoxides or other oxygenated compounds.
Reduction: Products may include alkenes or alkanes.
Substitution: Products may include alcohols, amines, or other substituted alkenes.
科学的研究の応用
cis/trans-1,3-Dichloropropene-d4 is used in various scientific research applications, including:
Environmental Analysis: It is used as a reference standard in environmental testing to detect and quantify chlorinated compounds in soil and water samples.
Synthetic Intermediates: It serves as an intermediate in the synthesis of other chemicals and pesticides.
Biological Studies: It is used in studies to understand the metabolism and degradation of chlorinated compounds by microorganisms.
Industrial Applications: It is used in the production of other chlorinated compounds and as a fumigant in agriculture.
作用機序
The mechanism of action of cis/trans-1,3-dichloropropene-d4 involves its interaction with biological molecules and enzymes. In agricultural applications, it acts as a fumigant by disrupting the cellular processes of nematodes and other soil-borne pests, leading to their death . The compound can also undergo metabolic transformations in microorganisms, leading to its degradation and detoxification .
類似化合物との比較
1,2-Dichloropropane: Another chlorinated alkene used as a solvent and intermediate in chemical synthesis.
1,3-Dichloropropane: Similar in structure but lacks the double bond present in 1,3-dichloropropene.
1,3-Dichlorobutene: A longer-chain chlorinated alkene with similar chemical properties.
Uniqueness of cis/trans-1,3-Dichloropropene-d4:
Deuterium Labeling: The presence of deuterium atoms makes it useful in isotopic labeling studies and tracing experiments.
Isomeric Mixture: The mixture of cis and trans isomers provides unique reactivity and properties compared to single-isomer compounds.
特性
分子式 |
C3H4Cl2 |
|---|---|
分子量 |
114.99 g/mol |
IUPAC名 |
1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/i1D,2D,3D2 |
InChIキー |
UOORRWUZONOOLO-QZDQLYPWSA-N |
異性体SMILES |
[2H]C(=C([2H])Cl)C([2H])([2H])Cl |
正規SMILES |
C(C=CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


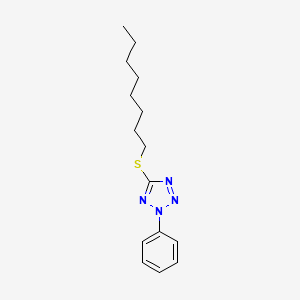
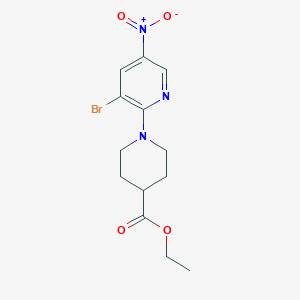
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
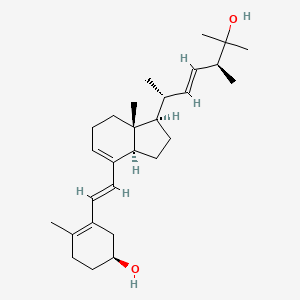
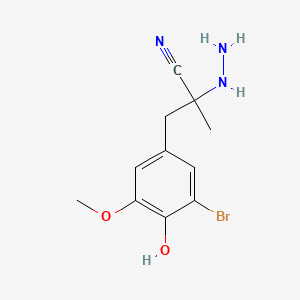


![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
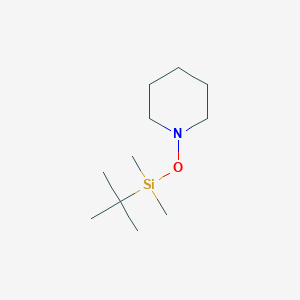

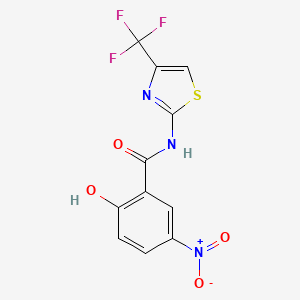

![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)
